

1,1,1,2-Tetrachloroethane-D2 chemical structure and IUPAC name

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Compound of Interest

Compound Name: 1,1,1,2-Tetrachloroethane-D2

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Technical Guide: 1,1,2,2-Tetrachloroethane-D2

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1,1,2,2-Tetrachloroethane-D2 (CAS No. 33685-54-0), a deuterated isotopologue of 1,1,2,2-tetrachloroethane. Due to a likely typographical error in the requested topic "**1,1,1,2-Tetrachloroethane-D2**," this document focuses on the widely documented and commercially available 1,1,2,2-isomer. This compound is primarily utilized as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, where the substitution of deuterium for hydrogen atoms minimizes solvent interference in the resulting spectra.^[1] This guide covers its chemical structure, IUPAC nomenclature, physicochemical properties, and relevant experimental protocols.

Chemical Structure and IUPAC Name

The chemical structure of 1,1,2,2-Tetrachloroethane-D2 is characterized by a two-carbon ethane backbone where each carbon atom is bonded to two chlorine atoms and one deuterium atom.

IUPAC Name: 1,1,2,2-tetrachloro-1,2-dideuterioethane^[2]

Synonyms: 1,2-Dideutero-1,1,2,2-tetrachloroethane, Tetrachloroethane-d2

Molecular Representations:

- SMILES:[2H]C(Cl)(Cl)C([2H])(Cl)Cl[\[1\]](#)
- InChI:InChI=1S/C2H2Cl4/c3-1(4)2(5)6/h1-2H/i1D,2D[\[1\]](#)
- InChIKey:QPFMBZIOSGYJDE-QDNHWIQGSA-N[\[1\]](#)

Physicochemical Properties

The following table summarizes the key quantitative data for 1,1,2,2-Tetrachloroethane-D2.

Property	Value	Reference
CAS Number	33685-54-0	[3] [4]
Molecular Formula	C ₂ D ₂ Cl ₄	[3]
Molecular Weight	169.86 g/mol	[3] [4]
Appearance	Colorless liquid	[5]
Density	1.62 g/mL at 25 °C	[3]
Boiling Point	145-146 °C at 737 mmHg	[3]
Melting Point	-44 °C	[5]
Refractive Index	n _{20/D} 1.493	[3]
Isotopic Purity	≥99.5 atom % D	[1]
Solubility in Water	3 g/L	

Experimental Protocols

Synthesis of 1,1,2,2-Tetrachloroethane (Non-Deuterated Analogue)

A detailed experimental protocol for the synthesis of the deuterated compound, 1,1,2,2-Tetrachloroethane-D2, is not readily available in the public domain. However, the synthesis of

its non-deuterated analogue, 1,1,2,2-tetrachloroethane, provides a likely basis for its preparation, which would involve the use of deuterated starting materials.

The manufacturing process for 1,1,2,2-tetrachloroethane typically involves the reaction of acetylene with chlorine. To prevent an explosive reaction between the gaseous reactants, the process is conducted in a solvent, which is often 1,1,2,2-tetrachloroethane itself. The reaction is catalyzed by ferric chloride. In this process, dry acetylene and chlorine are introduced continuously into the tetrachloroethane solvent, which is maintained at reflux under reduced pressure. The heat generated by the reaction is managed by the evaporation and condensation of the solvent. This method can achieve a yield of approximately 97% based on the acetylene used.^[6]

General Protocol for NMR Sample Preparation and Analysis using 1,1,2,2-Tetrachloroethane-D2

1,1,2,2-Tetrachloroethane-D2 is primarily used as a solvent for NMR spectroscopy.^[1] The following is a general protocol for preparing a sample for NMR analysis.

1. Sample Preparation:

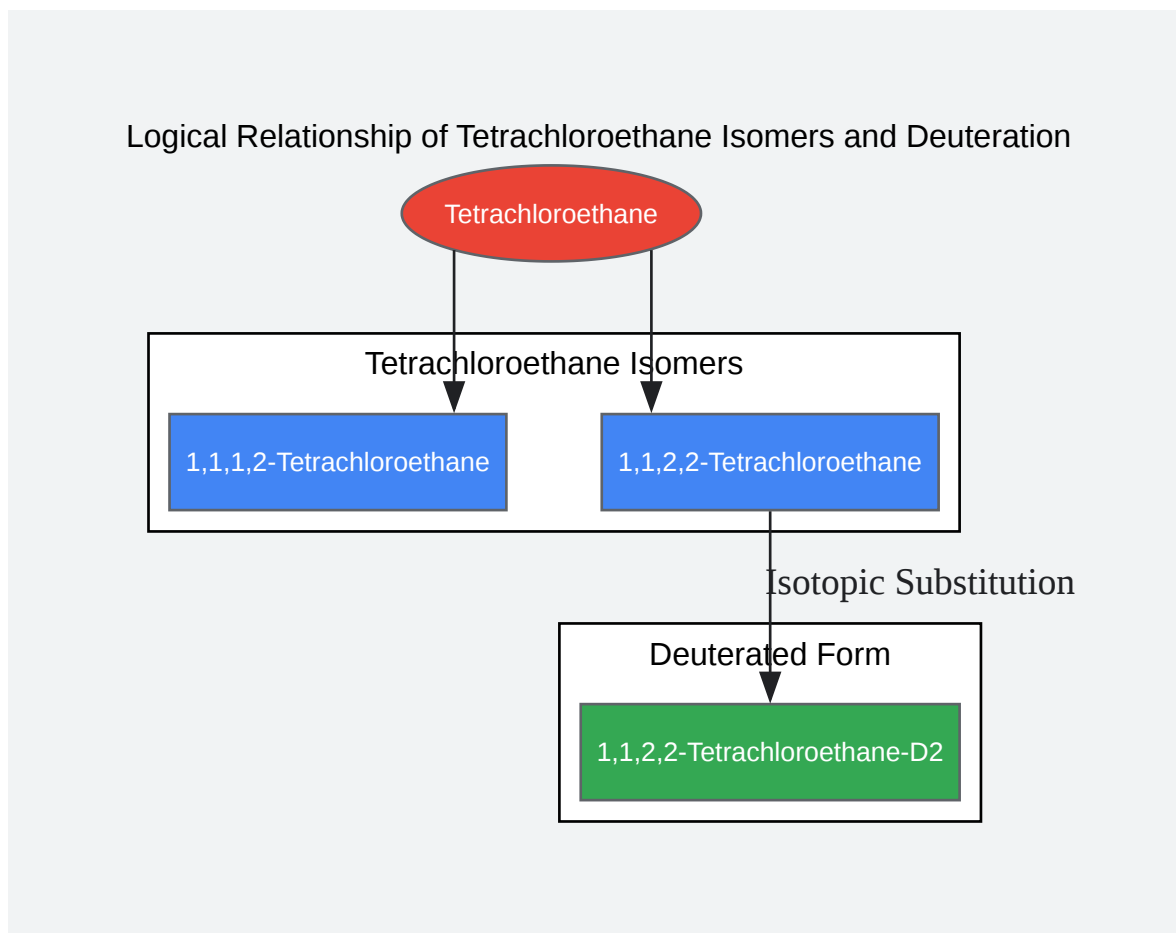
- **Quantity:** Weigh 5-25 mg of the compound to be analyzed for a ^1H NMR spectrum. For ^{13}C NMR, a higher concentration of 20-50 mg may be necessary.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of 1,1,2,2-Tetrachloroethane-D2 in a clean, dry vial. Gentle vortexing or sonication can aid in complete dissolution.
- **Filtration:** To ensure the removal of any particulate matter that could affect the spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube.
- **Internal Standard:** If required for chemical shift referencing, an appropriate internal standard may be added. Some commercial preparations of 1,1,2,2-Tetrachloroethane-D2 contain tetramethylsilane (TMS).^[4]

2. NMR Spectrometer Operation:

- **Insertion:** Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.
- **Locking:** The spectrometer's field frequency is locked onto the deuterium signal of the 1,1,2,2-Tetrachloroethane-D₂ solvent. This corrects for any magnetic field drift during the experiment.
- **Shimming:** The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting the current in the shim coils to obtain sharp, symmetrical NMR signals.
- **Tuning and Matching:** The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H, ¹³C) to ensure efficient transfer of radiofrequency energy.
- **Acquisition:** Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, acquisition time, relaxation delay) and initiate data acquisition.
- **Processing:** After data acquisition, the resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. This is followed by phasing, baseline correction, and integration of the signals.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical name, its structural isomers, and its deuterated form.



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Caption: Relationship between tetrachloroethane isomers and the deuterated form.

Safety Information

1,1,2,2-Tetrachloroethane-D₂ is classified as a hazardous substance. It is fatal if it comes into contact with skin or is inhaled.[7] It is also toxic to aquatic life with long-lasting effects.[7] Appropriate personal protective equipment, including gloves, protective clothing, and respiratory protection, should be worn when handling this chemical.[8] Work should be conducted in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5][9]

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References

- 1. 1,1,2,2-テトラクロロエタン-d2, 99.5 atom D、Cl2CDCDCl2 [sigmaaldrich.com]
- 2. 1,1,2,2-Tetrachloro-(1,2-2H2)ethane | C2H2Cl4 | CID 118531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 33685-54-0 CAS MSDS (1,1,2,2-TETRACHLOROETHANE-D2) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 1,1,2,2-Tetrachloroethane-D₂ (D, 99.5%) + 0.05% v/v TMS | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. 1,1,2,2-TETRACHLOROETHANE-D2 - Safety Data Sheet [chemicalbook.com]
- 6. 1,1,2,2-Tetrachloroethane: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 7. carlroth.com [carlroth.com]
- 8. isotope.com [isotope.com]
- 9. merckmillipore.com [merckmillipore.com]
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